![molecular formula C17H10ClF3N2O3 B2928333 3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 2490404-08-3](/img/structure/B2928333.png)
3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione” is a complex organic molecule that contains several functional groups, including a pyrrole ring, an aniline group, a trifluoromethyl group, and a dione group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is a five-membered ring containing one nitrogen atom . The other functional groups (aniline, trifluoromethyl, and dione) would be attached to this ring at the specified positions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the aniline group could undergo reactions typical of amines, such as acylation or alkylation . The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the polar aniline and dione groups could enhance its solubility in polar solvents .科学的研究の応用
Photoluminescent Materials
A study by Beyerlein and Tieke (2000) discussed π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, which exhibit strong photoluminescence and photochemical stability. These properties make the compounds suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Anticancer Therapeutics
Kuznietsova et al. (2019) synthesized pyrrole derivatives as inhibitors of several protein kinases, including EGFR and VEGFR. These compounds showed potential as competitive inhibitors and antioxidants, contributing to anti-inflammatory, proapoptotic, and antitumor activity. The study provides insights into the mechanisms of action of these derivatives in cancer therapy (Kuznietsova et al., 2019).
Corrosion Inhibition
Zarrouk et al. (2015) explored 1H-pyrrole-2,5-dione derivatives as organic inhibitors for the corrosion of carbon steel in hydrochloric acid medium. Their study demonstrated that these derivatives act as good corrosion inhibitors, with their efficiency increasing with concentration. The inhibition mechanism is primarily controlled by chemisorption on the steel surface (Zarrouk et al., 2015).
Organic Solar Cells
Hu et al. (2015) synthesized an alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in inverted polymer solar cells. The introduction of the DPP unit endowed the material with high conductivity and electron mobility, improving the power conversion efficiency of the devices (Hu et al., 2015).
将来の方向性
The future research directions for this compound would depend on its intended use or biological activity. It could potentially be explored for various applications, such as in the development of new pharmaceuticals or materials, based on its complex structure and the presence of several functional groups .
特性
IUPAC Name |
3-chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O3/c18-13-14(22-11-3-1-2-4-12(11)24)16(26)23(15(13)25)10-7-5-9(6-8-10)17(19,20)21/h1-8,22,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVHEHDFKMTSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

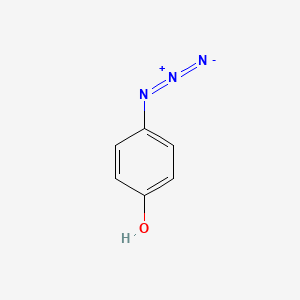
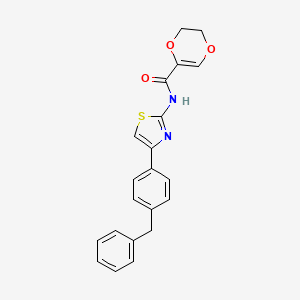
![(E)-1-(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2928258.png)
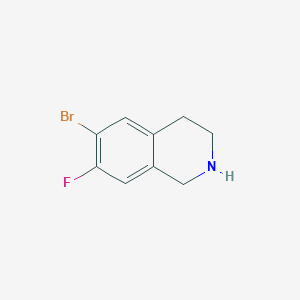

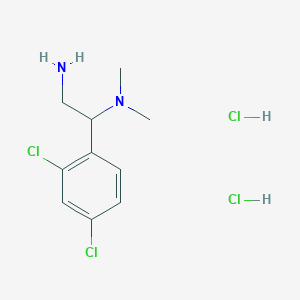

![N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2928263.png)
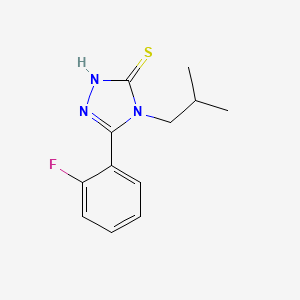
![(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2928266.png)
![N-(2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2928267.png)
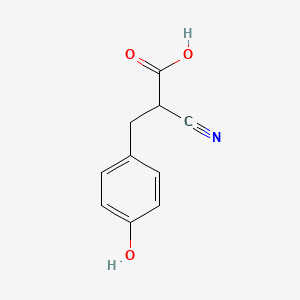
![N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2928270.png)
![[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B2928271.png)